molecular formula C13H14ClN3O2 B14043040 (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14043040
M. Wt: 279.72 g/mol
InChI Key: KZKFZCXPUNYIRZ-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique structure that includes an imidazole ring substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the imidazole derivative.

    Formation of the Amino Acid Backbone:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the 2-chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl derivatives.

    Substitution: Amides or secondary amines.

Scientific Research Applications

(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, but without the 2-chlorobenzyl substitution.

    Clonidine: A compound with an imidazole ring and a chlorinated aromatic ring, used as a medication for hypertension.

Uniqueness: (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of both the 2-chlorobenzyl group and the chiral amino acid backbone, which confer distinct chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(2-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14ClN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

KZKFZCXPUNYIRZ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)Cl

Origin of Product

United States

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